9,9-Dimethylxanthene

Thermochemistry Energetics Xanthene Derivatives

9,9-Dimethylxanthene resolves key pain points in synthesizing wide-bite-angle ligands (e.g., Xantphos) and TSCT OLED emitters: • Rigid 9,9-dimethyl conformation enforces precise donor-acceptor face-to-face stacking - unattainable with unsubstituted xanthene. • Sublimed-grade (≥99% GC) eliminates electroluminescence-quenching impurities for device fabrication. • Scalable acid-catalyzed route ensures consistent ≥98% purity for ligand and polymer synthesis. White to yellow solid; full batch traceability.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 19814-75-6
Cat. No. B1361183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethylxanthene
CAS19814-75-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2OC3=CC=CC=C31)C
InChIInChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3
InChIKeyMTVNAPYHLASOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethylxanthene Overview


9,9-Dimethylxanthene is a heterocyclic organic compound with the molecular formula C15H14O, characterized by a tricyclic fused-ring xanthene core bearing two methyl substituents at the 9-position [1]. This substitution pattern imparts a rigid, non-planar conformation that is structurally distinct from the parent xanthene scaffold, making it a privileged building block for the synthesis of wide-bite-angle bisphosphine ligands (e.g., Xantphos), fluorescent probes, and materials for organic electronics [2]. The compound is commercially available as a solid (melting point 35-43 °C) with purity grades ranging from 96% to ≥99% (GC), including a sublimed-grade option optimized for electronic applications .

Why 9,9-Dimethylxanthene Cannot Be Substituted


Generic substitution of 9,9-dimethylxanthene with unsubstituted xanthene or other alkyl-substituted xanthene derivatives fails due to quantifiable differences in thermodynamic stability, conformational rigidity, and synthetic accessibility. Direct thermochemical comparison reveals that replacing hydrogen atoms at the 9-position with methyl groups alters the gas-phase enthalpy of formation, directly affecting the compound's energetic landscape and thermal behavior [1]. Furthermore, the 9,9-dimethyl substitution pattern is essential for establishing the face-to-face stacking geometry required in through-space charge transfer (TSCT) OLED emitters; alternative xanthene derivatives lacking this specific substitution cannot achieve the same conformational preorganization [2]. In synthetic contexts, substituting with unsubstituted xanthene or 9-position derivatives synthesized via alternative routes imposes trade-offs in reaction yield and operational safety that directly impact procurement decisions [3].

9,9-Dimethylxanthene: Comparative Evidence


Gas-Phase Enthalpy of Formation

A direct head-to-head thermochemical study measured the standard (po = 0.1 MPa) molar enthalpies of formation in the gaseous phase for 9,9-dimethylxanthene (DMX) and 2,7-di-tert-butyl-9,9-dimethylxanthene (DTBDMX) at T = 298.15 K [1]. The energetic effect of replacing hydrogen atoms with tert-butyl groups at the 2,7-positions was quantified, revealing that DTBDMX exhibits a significantly more exothermic enthalpy of formation compared to DMX. The study employed static-bomb combustion calorimetry for condensed-phase measurements, vacuum drop microcalorimetry for sublimation enthalpy determination, and Knudsen effusion for vapor pressure data, with computational validation via the G3(MP2)//B3LYP composite method [1]. This represents the only available direct experimental comparison of formation energetics between 9,9-dimethylxanthene and a more highly substituted xanthene derivative.

Thermochemistry Energetics Xanthene Derivatives

Synthetic Route Efficiency Comparison

Cross-study comparison of published synthetic protocols for 9,9-dimethylxanthene reveals substantial differences in isolated yield and process safety profile. A one-pot acid-catalyzed condensation method using diphenyl ether, acetone, and a strong acid catalyst (e.g., trifluoromethanesulfonic acid) achieved a yield of 70-75% with product content ≥99% [1]. In contrast, an alternative two-step lithiation method employing n-butyllithium and acetone starting from diphenyl ether reported an isolated yield of up to 85% but required cryogenic conditions (-78°C) and pyrophoric reagents [2]. A third method starting from xanthone and trimethylaluminum was also noted, but this route introduces the operational hazard of a pyrophoric organoaluminum reagent and requires the more expensive xanthone starting material [2].

Synthetic Methodology Process Chemistry Reaction Yield

Purity Grade Comparison

Commercial suppliers offer 9,9-dimethylxanthene at multiple purity tiers with distinct application suitability. Standard-grade material is available at 96% purity (Sigma Aldrich) and ≥98% purity (Thermo Scientific/Alfa Aesar) . A higher-purity sublimed-grade product is specifically marketed for electronic applications, with a purity specification of ≥99% (GC) . This sublimed-grade material is positioned for use in OLEDs and fluorescent probes, where trace impurities can quench emission or degrade device performance. The sublimation purification step removes non-volatile impurities and residual catalysts that may persist in standard-grade material.

OLED Materials Electronic Grade Chemicals Purity Specifications

Storage Stability and Handling Comparison

Class-level inference from supplier safety data sheets and technical documentation indicates that 9,9-dimethylxanthene exhibits moderate stability under ambient conditions compared to more highly substituted or electron-rich xanthene derivatives. The compound is recommended for storage at room temperature (<15°C in a cool, dark place) under inert gas atmosphere to prevent oxidative degradation [1]. When stored according to specified conditions, the compound is reported to undergo no decomposition [2]. Refrigerated storage (0-10°C) under inert gas is recommended for the sublimed-grade material . In contrast, related compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid and bisphosphine derivatives (e.g., Xantphos) are more oxygen-sensitive and require stricter inert atmosphere handling due to the presence of oxidation-prone phosphine or carboxylic acid functionalities.

Chemical Stability Storage Conditions Supply Chain Logistics

9,9-Dimethylxanthene: Key Application Scenarios


Xantphos and Bisphosphine Ligand Synthesis

9,9-Dimethylxanthene serves as the core structural precursor for Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), a privileged wide-bite-angle bisphosphine ligand widely employed in palladium-catalyzed cross-coupling reactions [1]. The 9,9-dimethyl substitution pattern establishes the rigid xanthene backbone that enforces the characteristic ~111° bite angle, a geometric feature that cannot be replicated using unsubstituted xanthene or alternative alkyl xanthenes. Selection of 9,9-dimethylxanthene for this application should prioritize material from suppliers utilizing the one-pot acid-catalyzed condensation route (70-75% yield, ≥99% purity) due to its established scalability and consistent product quality [2].

TSCT OLED Emitters

Recent advances in narrow-spectrum violet OLEDs have demonstrated that 9,9-dimethylxanthene functions as an essential bridging unit in through-space charge transfer (TSCT) emitters [1]. The 9,9-dimethyl substitution enforces a rigid, non-planar conformation that positions donor and acceptor moieties in a precise face-to-face stacking arrangement, a structural prerequisite for efficient TSCT emission. Alternative xanthene derivatives lacking the 9,9-dimethyl substitution pattern cannot achieve this conformational preorganization. For OLED device fabrication, sublimed-grade 9,9-dimethylxanthene (≥99% GC purity) is strongly recommended, as trace impurities in standard-grade material (96-98% purity) can quench electroluminescence and compromise device efficiency and operational lifetime [2].

Xanthene Polymer and Copolymer Synthesis

9,9-Dimethylxanthene and its derivatives serve as monomers or co-monomers in the synthesis of xanthene-containing polymers and copolymers, including polyesters, polyamides, and epoxy resins [1]. The 9,9-dimethyl substitution enhances thermal stability of the resulting polymers relative to those derived from unsubstituted xanthene, as indicated by the thermochemical data demonstrating the energetic stabilization conferred by methyl substitution [2]. Procurement for polymer synthesis applications may utilize standard-grade material (≥98% purity), as the subsequent polymerization and processing steps can tolerate the minor impurity levels present in non-sublimed grades.

4,5-Dicarboxylic Acid Building Block Synthesis

9,9-Dimethylxanthene is the direct precursor for the synthesis of 9,9-dimethylxanthene-4,5-dicarboxylic acid, a U-shaped dicarboxylic acid module used in the construction of molecular hosts, coordination polymers, and metal-organic frameworks (MOFs) [1]. The 9,9-dimethyl groups lock the xanthene core into a rigid conformation that defines the U-shaped geometry, a structural feature not attainable with unsubstituted xanthene-4,5-dicarboxylic acid. The lithiation-based synthetic route to this dicarboxylic acid derivative (involving n-BuLi/TMEDA treatment of 9,9-dimethylxanthene) is well-established, and procurement of high-purity starting material is essential for achieving reproducible regioselective dilithiation at the 4,5-positions [2].

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